molecular formula C17H19F3O5S B14125999 Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester

Cat. No.: B14125999
M. Wt: 392.4 g/mol
InChI Key: NYXYVAHVTBTJFD-LFYBBSHMSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester is a complex organic compound It is characterized by the presence of a trifluoromethanesulfonic acid ester group attached to a hexahydrobenzoxacyclododecin ring system

Preparation Methods

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester can undergo various chemical reactions, including:

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester has several scientific research applications:

    Biology: The compound may be used in studies involving enzyme inhibition and protein modification due to its reactive ester group.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester involves its interaction with molecular targets through its reactive ester group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The specific pathways involved depend on the target molecules and the context of the reaction.

Comparison with Similar Compounds

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H19F3O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[(6E)-6-methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl] trifluoromethanesulfonate

InChI

InChI=1S/C17H19F3O5S/c1-12-5-3-2-4-6-13-11-14(25-26(22,23)17(18,19)20)8-9-15(13)24-16(21)10-7-12/h5,8-9,11H,2-4,6-7,10H2,1H3/b12-5+

InChI Key

NYXYVAHVTBTJFD-LFYBBSHMSA-N

Isomeric SMILES

C/C/1=C\CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1

Canonical SMILES

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1

Origin of Product

United States

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